molecular formula C11H12BrN B2427081 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1935587-97-5

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2427081
CAS No.: 1935587-97-5
M. Wt: 238.128
InChI Key: KDFZOTOCUIDXHK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core with a bromophenyl group attached at the 3-position and an amine group at the 1-position. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings in medicinal chemistry, providing enhanced metabolic stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the metal-free homolytic aromatic alkylation of benzene derivatives . This approach is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of continuous flow reactors and other modern industrial techniques could further enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitro or other oxidized derivatives, or reduced to form secondary or tertiary amines.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity for these targets. The bromophenyl group can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both the bromophenyl and amine groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable building block in synthetic chemistry and drug development .

Properties

IUPAC Name

3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFZOTOCUIDXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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